![molecular formula C19H14N6O4S3 B2532895 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391868-66-9](/img/structure/B2532895.png)

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

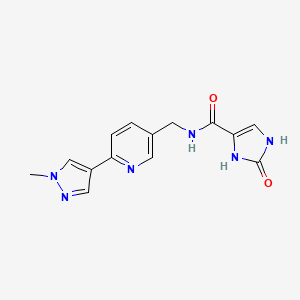

The compound "N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide" is a bioactive molecule that likely exhibits a range of biological activities due to its complex structure, which includes a benzothiazole moiety, a thiadiazole ring, and a nitrobenzamide group. These structural features are common in compounds with potential pharmacological applications, such as antitumor and antifungal agents .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different moieties under the catalysis of reagents like carbodiimide. For instance, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole . This suggests that the synthesis of the compound may also involve similar condensation reactions, possibly utilizing carbodiimide chemistry to link the thiadiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups that can influence the molecule's reactivity and interaction with biological targets. For example, the presence of a nitro group can be crucial for the cytotoxic activity of nitrobenzamide derivatives under hypoxic conditions, as seen in hypoxia-selective cytotoxins . The thiadiazole ring is another common feature that can be involved in the synthesis of antifungal agents . The benzothiazole unit, as seen in the compound's name, is a heterocyclic moiety that often contributes to the bioactivity of pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be complex. For example, the reductive chemistry of nitrobenzamide derivatives involves the enzymatic reduction of nitro groups to amines or hydroxylamines, which can significantly increase cytotoxicity . The thiadiazole moiety can also undergo various reactions, such as ring opening to produce thioketene intermediates, which can further react to form esters, amides, or heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the solubility, vapor pressure, and distribution coefficients of a related nitrobenzamide compound were determined using methods like the shake flask and inert gas transpiration, which are essential for understanding the compound's behavior in biological systems . The thermodynamic functions of sublimation and transfer of such compounds are also of interest, as they can affect their stability and distribution in vivo .

Scientific Research Applications

Anticonvulsant Application

One prominent application of derivatives of 1,3,4-thiadiazole, which includes compounds similar to N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, is in anticonvulsant research. Scientists from NUPh developed a substance with high anticonvulsive activity on a pentylentetrazole model of seizure, compared to the classic drug Depakin. This research underlines the potential of such compounds in the treatment of seizures and their development into medicinal products (Sych et al., 2018).

Antibacterial and Antiviral Activities

Another significant application is the exploration of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety for antibacterial and antiviral activities. A study demonstrated that these compounds showed good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens, suggesting their use as templates for developing antiviral and antibacterial agents (Tang et al., 2019).

Anti-Leishmanial Activity

Compounds with a structure incorporating 1,3,4-thiadiazol showed promising results against the promastigote form of Leishmania major, a parasite responsible for the disease leishmaniasis. The research here highlights the potential of such compounds in developing treatments for parasitic infections (Tahghighi et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in various physiological processes .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation, as prostaglandins are known to play a key role in the inflammatory response .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests that it has good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation . This is due to the compound’s ability to inhibit the activity of the COX enzymes .

properties

IUPAC Name |

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4S3/c1-10-6-7-11(8-13(10)25(28)29)16(27)22-18-23-24-19(32-18)30-9-15(26)21-17-20-12-4-2-3-5-14(12)31-17/h2-8H,9H2,1H3,(H,20,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKZCLLXWXVOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)